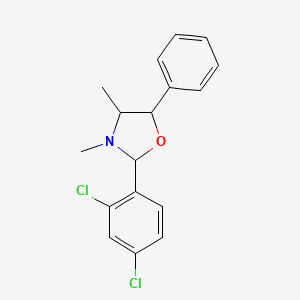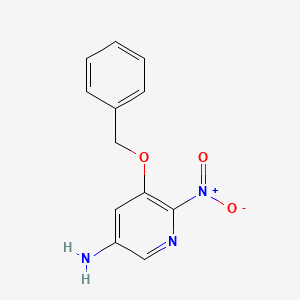![molecular formula C10H13O4PS B12563053 Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- CAS No. 191411-86-6](/img/structure/B12563053.png)
Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- is a unique organophosphorus compound characterized by the presence of a phosphonic acid group and a hydroxyphenylthio group attached to a butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- typically involves the reaction of 2-hydroxythiophenol with a suitable butenyl phosphonate precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated compound.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated phosphonic acid derivatives.
Substitution: Ester or ether derivatives.
Applications De Recherche Scientifique
Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- involves its interaction with specific molecular targets. The hydroxyphenylthio group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The phosphonic acid group can chelate metal ions, affecting metal-dependent biological processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyphenyl)phosphonic acid: Similar structure but lacks the butenyl chain.
4-Hydroxyphenylphosphonic acid: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- is unique due to the presence of both the hydroxyphenylthio group and the butenyl chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler phosphonic acid derivatives.
Propriétés
Numéro CAS |
191411-86-6 |
|---|---|
Formule moléculaire |
C10H13O4PS |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
4-(2-hydroxyphenyl)sulfanylbut-1-enylphosphonic acid |
InChI |
InChI=1S/C10H13O4PS/c11-9-5-1-2-6-10(9)16-8-4-3-7-15(12,13)14/h1-3,5-7,11H,4,8H2,(H2,12,13,14) |
Clé InChI |
GHNIEXOPSISMGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)SCCC=CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


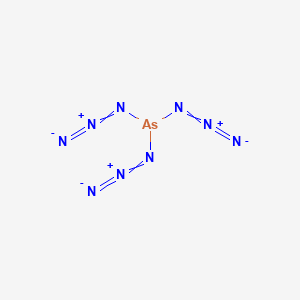

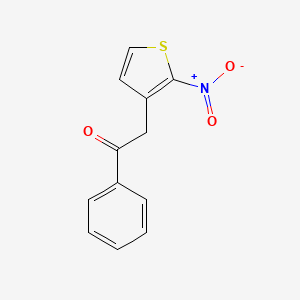





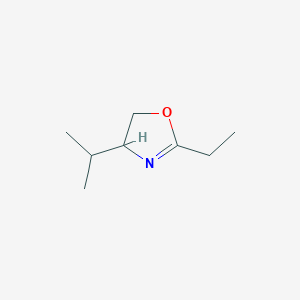
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)

